molecular formula C5H13Cl3N4 B12224082 (1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride

(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride

Cat. No.: B12224082
M. Wt: 235.5 g/mol
InChI Key: XNFNBYSFQDECJJ-UHFFFAOYSA-N
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Description

(1,4-Dimethylimidazol-2-yl)hydrazine trihydrochloride is a hydrazine derivative featuring a 1,4-dimethylimidazole moiety bound to a hydrazine group, stabilized as a trihydrochloride salt. The trihydrochloride salt form enhances solubility in polar solvents and stability under acidic conditions, making it suitable for pharmaceutical and agrochemical research .

Properties

Molecular Formula

C5H13Cl3N4

Molecular Weight

235.5 g/mol

IUPAC Name

(1,4-dimethylimidazol-2-yl)hydrazine;trihydrochloride

InChI

InChI=1S/C5H10N4.3ClH/c1-4-3-9(2)5(7-4)8-6;;;/h3H,6H2,1-2H3,(H,7,8);3*1H

InChI Key

XNFNBYSFQDECJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)NN)C.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride typically involves the reaction of 1,4-dimethylimidazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a trihydrochloride salt. The reaction can be represented as follows:

1,4-Dimethylimidazole+Hydrazine hydrate+Hydrochloric acidThis compound\text{1,4-Dimethylimidazole} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{this compound} 1,4-Dimethylimidazole+Hydrazine hydrate+Hydrochloric acid→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Features and Reactivity

a. Core Hydrazine Derivatives

  • (4-Ethylphenyl)hydrazine hydrochloride (1:1) : Substituted with a 4-ethylphenyl group, this compound lacks the heterocyclic imidazole ring but shares the hydrazine hydrochloride backbone. The ethylphenyl group enhances lipophilicity, favoring agrochemical applications (e.g., pesticide synthesis) .
  • This contrasts with the electron-rich 1,4-dimethylimidazole group in the target compound, which may stabilize charge distribution in intermediates .

b. Heterocyclic Hydrazine Derivatives

  • 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole: Combines a benzothiazole-dioxane fused ring with a hydrazine group.
  • N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine : Features a benzodithiazine ring, which introduces sulfone groups that enhance polarity and metabolic stability. This contrasts with the trihydrochloride salt’s reliance on ionic interactions for solubility .

Physicochemical Properties

Compound Molecular Weight Salt Form Key Properties
(1,4-Dimethylimidazol-2-yl)hydrazine·3HCl ~280 (estimated) Trihydrochloride High water solubility (>250°C dec.), acidic pH in solution
(4-Ethylphenyl)hydrazine·HCl 194.66 Monohydrochloride Melting point: 271–272°C (dec.), IR νmax 3235 cm⁻¹ (N-NH2)
Spermidine Trihydrochloride 254.63 Trihydrochloride pH 3.0–6.0 (1M in H₂O), >250°C melting point, 99% purity
(2-Fluorobenzyl)hydrazine·HCl 176.62 Monohydrochloride CAS 1216246-45-5, used in fluorinated drug intermediates

Key Observations :

  • Trihydrochloride salts (e.g., spermidine·3HCl) exhibit higher solubility and lower pH than mono-/dihydrochloride analogs, critical for formulation in aqueous systems .

Biological Activity

(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is a hydrazine derivative with a dimethylimidazole moiety. The presence of the hydrazine group is significant as it can participate in various chemical reactions, including enzyme inhibition and redox reactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacteria and fungi, suggesting that this compound may also possess similar applications in antimicrobial therapy.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The mechanism involves the interaction of the hydrazine group with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This property is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines, indicating that further research could elucidate its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound may inhibit their function, which is particularly relevant in metabolic pathways associated with diseases such as cancer and infections.
  • Redox Reactions : The compound may participate in redox reactions within cells, altering cellular pathways and processes essential for maintaining homeostasis.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

Compound NameStructure TypeBiological Activity
2-Hydrazino-1,5-dimethyl-1H-imidazoleHydrazine derivativeAntimicrobial, anticancer
1,2-DimethylimidazoleImidazole derivativeLess reactive in enzyme inhibition
1,5-DimethylimidazoleImidazole derivativeSimilar structure but different reactivity

Case Studies and Research Findings

Several studies have explored the biological activity of hydrazine derivatives:

  • Antimicrobial Studies : A study found that compounds similar to (1,4-Dimethylimidazol-2-yl)hydrazine exhibited significant antibacterial activity against common pathogens.
  • Cancer Cell Line Testing : Research involving various hydrazine derivatives showed promising results against cancer cell lines such as MCF-7 and HCT-116. These studies suggest that modifications in the imidazole ring could enhance anticancer activity .
  • Enzyme Inhibition Assays : Investigations into the enzyme inhibitory effects of related compounds demonstrated their potential in modulating metabolic pathways critical for disease progression.

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